

2-Ethoxycinnamic Acid: Technical Profile & Applications

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Compound of Interest

Compound Name: 2-Ethoxycinnamic acid

CAS No.: 59923-03-4

Cat. No.: B1609048

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Synonyms: O-Ethoxycinnamic acid; (E)-3-(2-ethoxyphenyl)acrylic acid CAS: 6093-71-6 (trans-isomer), 69038-81-9 (general) IUPAC: (2E)-3-(2-ethoxyphenyl)prop-2-enoic acid

Executive Summary

2-Ethoxycinnamic acid is a lipophilic phenylpropanoid derivative primarily utilized as a pharmacophore in the development of metabolic and oncological therapeutics. Unlike its methoxy analog, the 2-ethoxy substituent imparts specific steric and solubility characteristics that influence crystal packing—a critical factor in its unique solid-state photochemical properties. It serves as a key intermediate in the synthesis of PPAR γ agonists (insulin sensitizers) and LSF inhibitors (cancer chemotherapeutics).

Physicochemical Profile

Property	Value / Description	Context
Molecular Formula	C ₁₁ H ₁₂ O ₃	
Molecular Weight	192.21 g/mol	
Melting Point	132–140 °C	Varies by polymorph (α, β, γ forms)
pKa (Calc.)	~4.5	Weakly acidic; comparable to trans-cinnamic acid
LogP	~2.5	Moderate lipophilicity; high membrane permeability
Solubility	Ethanol, DMSO, DMF	Poorly soluble in water; soluble in organic bases
Appearance	White to cream crystalline solid	
Isomerism	Trans (E) dominant	Cis (Z) formed via UV irradiation in solution

Structural Analysis & Polymorphism

A defining feature of **2-ethoxycinnamic acid** is its trimorphic existence in the solid state. The crystal packing dictates its reactivity, a phenomenon famously characterized by Schmidt's topochemical postulates.

- -Form: Molecules pack head-to-tail; UV irradiation yields -truxillic acid (centrosymmetric dimer).
- -Form: Molecules pack head-to-head; UV irradiation yields -truxinic acid (mirror-symmetric dimer).
- -Form: Photostable; distance between double bonds > 4.2 Å, preventing dimerization.

Synthetic Methodology

The most robust synthesis for high-purity (E)-**2-ethoxycinnamic acid** is the Knoevenagel Condensation. This route is preferred over the Perkin reaction due to milder conditions and higher stereoselectivity for the trans isomer.

Protocol: Knoevenagel Condensation

Objective: Synthesis of (E)-**2-ethoxycinnamic acid** from 2-ethoxybenzaldehyde.

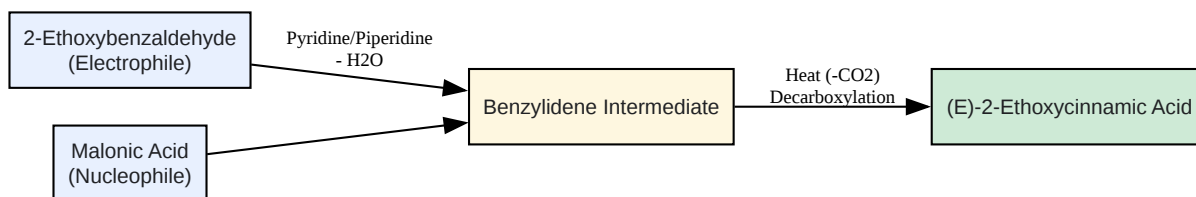
Reagents:

- 2-Ethoxybenzaldehyde (1.0 eq)
- Malonic acid (1.2 eq)
- Pyridine (Solvent/Base, 3.0 eq)
- Piperidine (Catalyst, 0.1 eq)

Workflow:

- **Dissolution:** In a round-bottom flask, dissolve 2-ethoxybenzaldehyde and malonic acid in pyridine.
- **Catalysis:** Add catalytic piperidine.
- **Reflux:** Heat the mixture to 80–100°C for 4–6 hours. Monitoring via TLC should show the disappearance of the aldehyde.
- **Decarboxylation:** The initial condensation forms a dicarboxylic intermediate which spontaneously decarboxylates under heat to form the acrylic acid moiety.
- **Work-up:** Pour the cooled reaction mixture into ice-cold HCl (1M) to precipitate the free acid.
- **Purification:** Recrystallize from ethanol/water (9:1) to obtain white needles.

Reaction Logic Diagram



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Figure 1: Synthetic pathway via Knoevenagel condensation. The base promotes enolization of malonic acid, attacking the aldehyde carbonyl.

Chemical Reactivity & Drug Development

2-Ethoxycinnamic acid acts as a versatile scaffold in medicinal chemistry. Its reactivity profile allows for modification at the carboxylic tail or the olefinic linker.

A. PPAR Agonist Synthesis (Metabolic Disease)

Hydrogenation of the double bond yields 2-ethoxydihydrocinnamic acid, a structural core found in dual PPAR

/

agonists. These compounds are critical in treating Type 2 Diabetes by improving insulin sensitivity and lipid profiles.[1]

- Mechanism: The ethoxy group occupies a specific hydrophobic pocket in the PPAR ligand-binding domain (LBD), enhancing binding affinity compared to unsubstituted analogs.

B. LSF Inhibitors (Oncology)

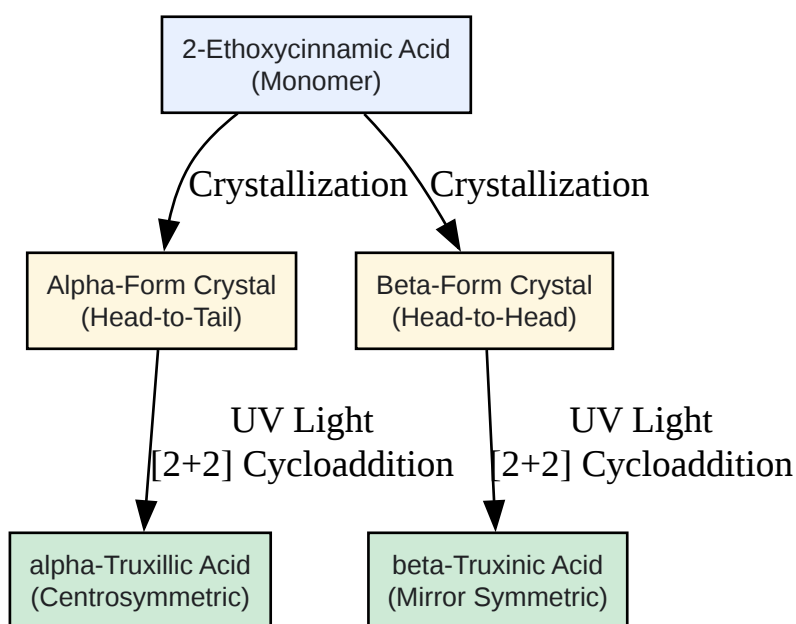
Recent research identifies **2-ethoxycinnamic acid** as a starting material for Factor Quinolinone Inhibitors (e.g., FQI1).

- Target: Late SV40 Factor (LSF), a transcription factor overexpressed in hepatocellular carcinoma.

- Transformation: The acid is coupled with substituted anilines or quinolinones to form the bioactive amide pharmacophore.

C. Solid-State Photodimerization

The [2+2] photocycloaddition is strictly controlled by the crystal lattice geometry. This property is utilized in material science for creating photo-responsive polymers.



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Figure 2: Topochemical control of photodimerization. The crystal polymorph determines the stereochemistry of the cyclobutane product.

Analytical Characterization

Validation of the synthesized compound relies on NMR spectroscopy.^{[2][3]} The trans geometry is confirmed by the coupling constant of the vinylic protons.

Nucleus	Signal (ppm)	Multiplicity	Assignment	Diagnostic Value
^1H NMR	1.45	Triplet	-OCH ₂ CH ₃	Methyl of ethoxy group
^1H NMR	4.15	Quartet	-OCH ₂ CH ₃	Methylene of ethoxy group
^1H NMR	6.55	Doublet (J = 16.0 Hz)	α -Vinyllic H	J-value > 15 Hz confirms trans (E) isomer
^1H NMR	8.05	Doublet (J = 16.0 Hz)	β -Vinyllic H	Downfield shift due to conjugation
^{13}C NMR	170.5	Singlet	C=O	Carboxylic acid carbonyl

Safety & Handling

- Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[4]
- Storage: Store at room temperature, protected from light. Prolonged exposure to UV light in the solid state may induce dimerization on the surface of the crystals.
- PPE: Standard lab coat, nitrile gloves, and safety goggles are required. Use a fume hood during synthesis, especially when using pyridine.

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